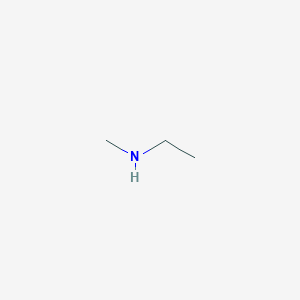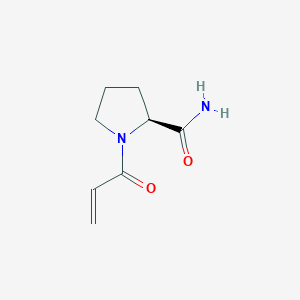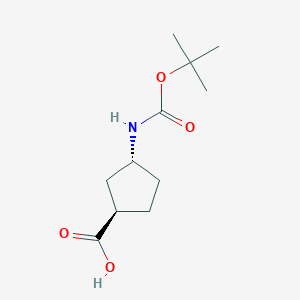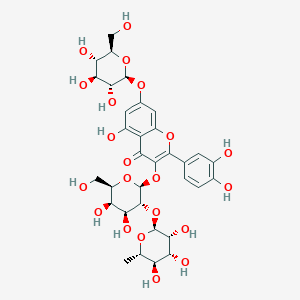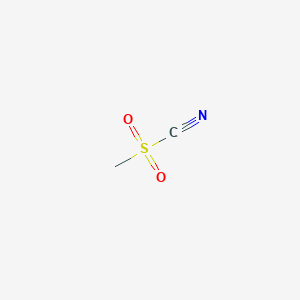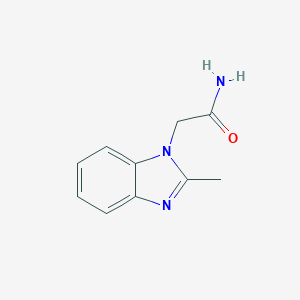
2-(2-Methylbenzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-Methylbenzimidazol-1-yl)acetamide is a derivative of benzimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related benzimidazole compounds has been explored in various studies. An alternative method for the synthesis of acetamidobenzimidazoles has been developed, which involves the reacylation of methylbenzimidazol-2-ylcarbamate under the action of aliphatic and aromatic carboxylic acids . This method is significant as it provides a pathway to create homologues of anthelmintic drugs like N-(1H-benzimidazol-2-yl) acetamide. The process is sensitive to the size of the alkyl group and the reaction temperature, which can affect the yield of the target acyl products .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, has been determined and refined, revealing intramolecular hydrogen bonding that stabilizes the molecular conformation . This extended planar structural pattern is crucial for the biological activity of these molecules .
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For example, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to a series of transformations, including methylation, catalytic hydrogenation, and reduction, to yield different products . The lactam group in these compounds exhibits varying stability, influencing the reaction outcomes when treated with amines or sodium hydroxide . These reactions are essential for the development of new compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of functional groups such as amides and carboxylic acids can affect properties like solubility, melting point, and reactivity. The intramolecular hydrogen bonds observed in the crystal structure analysis contribute to the stability and planarity of the molecules, which are important factors in their interaction with biological targets . Understanding these properties is crucial for the design and optimization of benzimidazole-based drugs.
Applications De Recherche Scientifique
Synthetic Procedures and Therapeutic Potential
Benzazoles and their derivatives, such as 2-guanidinobenzazoles (2GBZs), have been the focus of synthetic chemists aiming to develop new therapeutic agents. These compounds, including 2-(2-Methylbenzimidazol-1-yl)acetamide, display a range of biological activities, with some still used in clinical applications. Synthetic efforts have been directed toward compounds with the guanidine moiety, highlighting their potential in modifying the biological activity of heterocycles. This includes the development of synthetic approaches to 2GBZs with various modifications, aiming to explore their pharmacological activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).
Environmental Implications
Research into the environmental impact and biodegradation of chemical compounds, including acetamide derivatives, has increased, reflecting a growing concern over their presence and fate in aquatic environments. Studies have focused on the degradation pathways, by-products, and potential toxic effects of these compounds when released into the environment. This research is crucial for understanding the ecological footprint of chemical substances and for developing more sustainable chemical practices (Qutob et al., 2022).
Novel Antidepressant Avenues
The exploration of glutamatergic agents, including the implications of NMDA receptor antagonists for the treatment of mood disorders, has opened new avenues for antidepressant drug development. This line of research is driven by the need for more effective and rapid-acting therapeutic options for treatment-resistant depression. It highlights the importance of understanding the molecular mechanisms of compounds that interact with glutamate receptors, thereby providing insights into novel therapeutic targets (Lapidus, Soleimani, & Murrough, 2013).
Orientations Futures
While specific future directions for 2-(2-Methylbenzimidazol-1-yl)acetamide are not mentioned, benzimidazole derivatives, in general, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.
Propriétés
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-8-4-2-3-5-9(8)13(7)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVKEPCGOQIEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzimidazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
